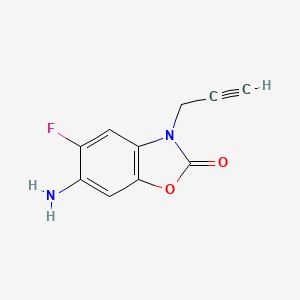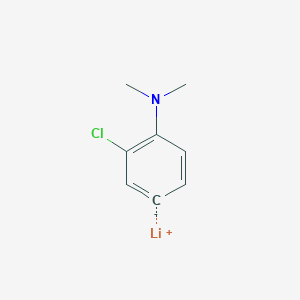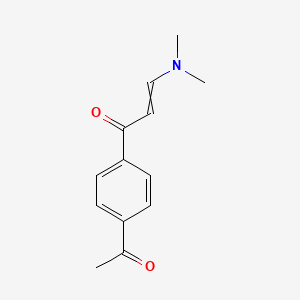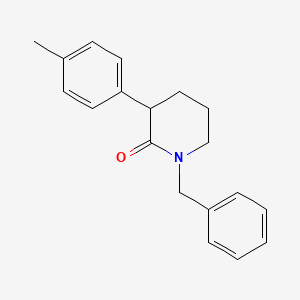
3-(5-Hydroxyheptyl)cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Hydroxyheptyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C13H22O2 It is a cyclohexenone derivative, characterized by a hydroxyheptyl side chain attached to the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxyheptyl)cyclohex-2-en-1-one typically involves the reaction of cyclohexenone with a suitable heptyl derivative under controlled conditions. One common method is the Michael addition of a heptyl Grignard reagent to cyclohexenone, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Hydroxyheptyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form a cyclohexanol derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(5-oxoheptyl)cyclohex-2-en-1-one.
Reduction: Formation of 3-(5-hydroxyheptyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexenone derivatives depending on the substituent introduced.
Scientific Research Applications
3-(5-Hydroxyheptyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Hydroxyheptyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexenone ring can undergo nucleophilic addition reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the hydroxyheptyl side chain.
4-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one: A derivative with different substituents on the cyclohexenone ring.
3-Ethoxy-5,5-dimethylcyclohex-2-en-1-one: Another cyclohexenone derivative with an ethoxy group.
Uniqueness
3-(5-Hydroxyheptyl)cyclohex-2-en-1-one is unique due to its specific hydroxyheptyl side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
564468-26-4 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3-(5-hydroxyheptyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-2-12(14)8-4-3-6-11-7-5-9-13(15)10-11/h10,12,14H,2-9H2,1H3 |
InChI Key |
SYHVUOWOWPTXTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCC1=CC(=O)CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)

![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)

![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)


![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)

![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)


![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
